molecular formula C21H16N2O3 B2553444 1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid CAS No. 452088-83-4

1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid

Cat. No.: B2553444
CAS No.: 452088-83-4
M. Wt: 344.37
InChI Key: SKWAXTSMPNUADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

This compound (Chemical Abstracts Service Registry Number: 452088-83-4) is a benzimidazole derivative with distinct structural features. The compound possesses a molecular formula of C₂₁H₁₆N₂O₃ and a molecular weight of 344.36 grams per mole. Its structure consists of a benzimidazole core with specific substitutions: a carboxylic acid group at the 5-position and a 4-(benzyloxy)phenyl group at the nitrogen atom in position 1.

The systematic identification of this compound can be represented through several chemical notations:

Table 1: Chemical Identifiers for this compound

Identifier Type Chemical Representation
Molecular Formula C₂₁H₁₆N₂O₃
Molecular Weight 344.36 g/mol
MDL Number MFCD02939967
SMILES O=C(C1=CC=C2C(N=CN2C3=CC=C(OCC4=CC=CC=C4)C=C3)=C1)O
Canonical SMILES OC(=O)c1ccc2c(c1)ncn2c1ccc(cc1)OCc1ccccc1
InChI InChI=1S/C21H16N2O3/c24-21(25)16-6-11-20-19(12-16)22-14-23(20)17-7-9-18(10-8-17)26-13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,24,25)

The structure features a benzimidazole heterocyclic system that consists of a benzene ring fused to an imidazole ring. This core structure is substituted with a carboxylic acid group at position 5, which contributes to its acidic properties. Additionally, position 1 of the imidazole ring is occupied by a 4-(benzyloxy)phenyl group, where a benzyloxy moiety is attached to a phenyl ring at the para position.

Historical Context in Benzimidazole Chemistry Research

The compound this compound emerges from the rich historical development of benzimidazole chemistry. Benzimidazole, the parent heterocyclic system, was discovered during research on vitamin B12, where researchers identified the benzimidazole nucleus as a stable platform upon which various derivatives could be developed.

The history of benzimidazole research dates back to 1944 when Woolley published pioneering work exploring the biological potential of these compounds. Woolley hypothesized that benzimidazoles, with their purinelike construction, could exhibit notable biological applications. This early research laid the groundwork for further exploration of benzimidazole derivatives.

Throughout the 1950s and 1960s, significant advancements in benzimidazole chemistry occurred, with researchers discovering various derivatives with specific functional applications. By the 1990s, the synthesis of numerous benzimidazole analogs had been reported, resulting in compounds with increased potency, bioavailability, and varied biological activities.

The development of this compound represents an important advancement in this historical progression. The compound exemplifies the trend toward developing benzimidazole derivatives with specific substitution patterns at positions 1 and 5, which has been a focus of research since the early understanding of the structural versatility of the benzimidazole scaffold.

Table 2: Key Historical Milestones in Benzimidazole Research Leading to Complex Derivatives

Year Development Significance to this compound
1944 Woolley published first work on benzimidazoles Established the fundamental importance of benzimidazole structure
1950s Discovery of benzimidazole derivatives with specific biological properties Demonstrated the potential of position-specific substitutions
1960s Researchers reported substitutions at positions 1, 2, 5, and 6 Direct precursor to the development of position 1 and 5 substituted compounds
1990s-2000s Advanced synthesis methods for complex benzimidazole derivatives Enabled the specific synthesis of compounds like this compound

The development of methods to synthesize benzimidazoles through condensation of o-phenylenediamine with formic acid or equivalent reagents provided the foundational synthetic route for creating the benzimidazole core. Later advances in synthetic methodology enabled more sophisticated derivatives with specific substitution patterns, ultimately leading to compounds like this compound.

Significance in Heterocyclic Compound Development

This compound holds particular significance in the broader development of heterocyclic compounds for several key reasons:

First, this compound exemplifies the structural versatility of benzimidazole derivatives. The electron-rich nitrogen heterocycles within the benzimidazole core can readily accept or donate protons and easily allow the formation of diverse weak interactions. This characteristic offers advantages for binding with various molecular targets.

Second, the specific substitution pattern of this compound—with a carboxylic acid at position 5 and a 4-(benzyloxy)phenyl at position 1—represents an important example of position-specific functionality that has been crucial in heterocyclic compound development. Position-specific substitutions on the benzimidazole scaffold have been found to significantly influence the properties and potential applications of these compounds.

Table 3: Structural Features of this compound Contributing to Heterocyclic Development

Structural Feature Significance in Heterocyclic Development
Benzimidazole core Provides a stable bicyclic system that serves as a foundational scaffold
Carboxylic acid at position 5 Offers a reactive site for further derivatization and hydrogen bonding capabilities
4-(Benzyloxy)phenyl at position 1 Demonstrates selective N-substitution techniques in heterocyclic chemistry
Fused ring system Exemplifies successful fusion of aromatic and heterocyclic components

Third, the compound represents an important example of how benzimidazole chemistry has evolved from simple structures to complex derivatives with specific substitution patterns. The development of such compounds has contributed significantly to the advancement of synthetic methodologies for heterocyclic compounds.

Fourth, compounds like this compound serve as important synthetic intermediates and building blocks in the development of more complex heterocyclic systems. The carboxylic acid functionality at position 5 provides a reactive handle for further chemical transformations and derivatization.

Finally, the development and characterization of this specific benzimidazole derivative contributes to the broader understanding of structure-property relationships in heterocyclic chemistry. By studying how specific substitutions affect the physical, chemical, and structural properties of the benzimidazole system, researchers can better predict and design heterocyclic compounds with desired characteristics.

Properties

IUPAC Name

1-(4-phenylmethoxyphenyl)benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c24-21(25)16-6-11-20-19(12-16)22-14-23(20)17-7-9-18(10-8-17)26-13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWAXTSMPNUADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the benzimidazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[4-(Benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid.

Case Study: Leukemic Cells

A derivative of benzimidazole demonstrated significant cytotoxicity against leukemic cells, with an IC50 value of 3 μM. The mechanism involved S/G2 cell cycle arrest and apoptosis induction, characterized by downregulation of CDK2 and Cyclin B1, along with elevated DNA strand breaks .

CompoundTarget CellsIC50 Value (μM)Mechanism
5aLeukemic3Apoptosis induction

Antiviral Properties

Benzimidazole derivatives have shown promise against various viral infections.

Case Study: Hepatitis B and C

High-throughput screening identified compounds that inhibited the secretion of Hepatitis B surface antigen (HBsAg) with EC50 values as low as 0.6 μM. Additionally, other derivatives exhibited potent activity against Hepatitis C virus (HCV), demonstrating EC50 values in the nanomolar range .

VirusCompoundEC50 Value (nM)
Hepatitis BCompound 104600
Hepatitis CCompound 1053.0

Anti-inflammatory Effects

Benzimidazole compounds have also been evaluated for their anti-inflammatory properties.

Case Study: Inhibition of COX Enzymes

Several benzimidazole derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. Compounds were tested for their ability to reduce edema in animal models, with some showing superior efficacy compared to standard treatments like diclofenac .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
1368390
1377885

Other Pharmacological Activities

Beyond anticancer and antiviral properties, benzimidazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
  • Analgesic Effects : Certain compounds demonstrated significant pain relief in animal models.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core structure allows it to bind to these targets, potentially inhibiting their activity. The benzyloxy and carboxylic acid groups can further enhance its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical profiles of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Position) Key Structural Features Reference
1-[4-(Benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid Benzyloxy (C4-phenyl), COOH (C5) Enhanced lipophilicity, polar carboxylic acid N/A
2-(4-Hydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid (14) Hydroxyl (C4-phenyl), COOH (C5) Higher solubility, potential antioxidant activity
2-(2,3,4-Trihydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid (15) Trihydroxy (C2,3,4-phenyl), COOH (C5) High polarity, strong hydrogen-bonding capacity
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid Benzyl (N1), nitro (C5), COOH (C4) Nitro group (electron-withdrawing), imidazole core
2-(4-Cyanophenyl)-1H-benzimidazole-5-carboxylic acid Cyano (C4-phenyl), COOH (C5) Electron-withdrawing cyano group, planar structure
1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid Methyl (N1, C2), COOH (C5) Reduced solubility, steric hindrance

Physicochemical Properties

  • Solubility: Hydroxy-substituted analogs (e.g., compound 14, 15) exhibit higher aqueous solubility due to polar hydroxyl groups, whereas benzyloxy or cyano substituents reduce solubility .
  • Acidity: The carboxylic acid group (pKa ~2–3) dominates acidity, but electron-withdrawing substituents (e.g., nitro, cyano) may slightly lower pKa .

Biological Activity

1-[4-(Benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid, also known as 1-[4-BOP-Ph]-1H-BCz-5-COOH, is a compound belonging to the benzimidazole family. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural features that include a benzimidazole core and functional groups that may enhance its pharmacological properties.

  • Molecular Formula : C₂₁H₁₆N₂O₃
  • Molecular Weight : 344.37 g/mol
  • CAS Number : 452088-83-4

Biological Activities

Research indicates that 1-[4-BOP-Ph]-1H-BCz-5-COOH exhibits several biological activities:

Anticancer Properties

Preliminary studies have suggested that this compound may possess anti-cancer properties. It is believed to inhibit specific enzymes or receptors associated with tumor growth. For instance, similar benzimidazole derivatives have shown efficacy in inducing apoptosis in cancer cells, with mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Effects

The compound is also under investigation for its anti-inflammatory properties. The presence of both benzyloxy and carboxylic acid groups may enhance its ability to interact with biological targets involved in inflammatory pathways .

Enzyme Inhibition

Research indicates that 1-[4-BOP-Ph]-1H-BCz-5-COOH may act as an inhibitor of various enzymes, potentially disrupting metabolic processes in pathogens or cancer cells. This mechanism is common among benzimidazole derivatives, which often target microtubules or specific enzyme pathways .

The exact mechanism of action for 1-[4-BOP-Ph]-1H-BCz-5-COOH remains to be fully elucidated. However, it is hypothesized that the compound binds to specific enzymes or receptors, inhibiting their activity. The dual functionality provided by the benzyloxy and carboxylic acid groups likely contributes to its binding affinity and specificity .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of 1-[4-BOP-Ph]-1H-BCz-5-COOH and their unique features:

Compound NameMolecular FormulaUnique Features
1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acidC₂₂H₁₈N₂O₃Contains a methyl group at the second position, potentially altering biological activity.
2-(Benzyloxy)-1H-benzimidazoleC₁₃H₁₁N₂OLacks the carboxylic acid group, which may affect solubility and reactivity.
Benzimidazole-5-carboxylic acidC₉H₈N₂O₂A simpler structure without the benzyloxy substitution; primarily used for basic research.

Case Studies

Several studies have reported on the biological activities of similar benzimidazole derivatives:

  • Chemotherapeutic Evaluation :
    • A study evaluated novel derivatives of 1H-benzimidazole-5-carboxylic acid, demonstrating significant cytotoxicity against leukemic cells with IC50 values as low as 3 µM. The mechanism involved S/G2 cell cycle arrest and activation of apoptosis through downregulation of CDK2 and Cyclin B1 .
  • Antimicrobial Activity :
    • Other derivatives have shown promising antimicrobial activity against various pathogens, indicating that modifications in the benzimidazole structure can lead to enhanced biological effects .

Q & A

Q. What are the recommended synthetic routes for 1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation of o-phenylenediamine derivatives with substituted carboxylic acids. For example, analogous benzimidazole syntheses involve refluxing precursors like ethyl acetoacetate with phenylhydrazine in ethanol under acidic conditions, followed by hydrolysis to yield the carboxylic acid moiety . Key steps include protecting the benzyloxy group during synthesis to prevent undesired side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • FTIR : Confirm presence of carboxylic acid (–COOH, ~2500–3300 cm⁻¹) and benzimidazole ring (C=N stretch ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Identify aromatic protons (δ 7.0–8.5 ppm for benzimidazole and benzyloxy phenyl groups) and carboxylic acid carbon (δ ~170 ppm) .
  • HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/0.1% formic acid; retention time comparison against standards) .
  • Elemental Analysis : Validate empirical formula (e.g., C₂₁H₁₆N₂O₃) with ≤0.3% deviation .

Q. What solvent systems are optimal for solubility studies?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and weakly acidic/basic aqueous solutions (pH 3–10). For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Focus on modifying substituents to evaluate biological activity:

  • Benzyloxy Group : Replace with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding .
  • Carboxylic Acid : Esterify or substitute with bioisosteres (e.g., tetrazole) to enhance bioavailability .
  • Benzimidazole Core : Introduce halogens (Cl, F) at the 2-position to study steric/electronic effects on activity .
    Validate hypotheses using in vitro assays (e.g., enzyme inhibition, cytotoxicity) and computational docking (e.g., AutoDock Vina with target protein PDB structures) .

Q. What strategies resolve contradictory data in biological activity assays?

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 μM) to rule out false positives/negatives .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation underlies inconsistent in vivo/in vitro results .
  • Off-Target Screening : Employ kinase/GPCR panels to identify unintended interactions .
    Document solvent effects (e.g., DMSO interference in fluorescence assays) and validate with orthogonal methods (e.g., SPR vs. ELISA) .

Q. How can computational modeling predict physicochemical properties?

  • LogP/Dissociation Constant (pKa) : Use software like MarvinSuite or ACD/Labs to estimate hydrophobicity (LogP ~2.8) and ionization state (pKa ~4.2 for –COOH) .
  • Crystal Structure Prediction : Apply Gaussian09 with DFT (B3LYP/6-311+G(d,p)) to model molecular packing and polymorphism risks .
  • ADMET Profiles : SwissADME or pkCSM to predict permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and hepatic clearance (>30 mL/min/kg) .

Q. What are common impurities in synthesized batches, and how are they identified?

  • By-Products : Unreacted o-phenylenediamine (detectable via LC-MS at m/z 108) or deprotected benzyloxy intermediates (HPLC retention time shift) .
  • Degradation Products : Oxidative dimerization products (e.g., m/z 462.3 in HRMS) under accelerated stability testing (40°C/75% RH for 4 weeks) .
    Mitigate via optimized reaction stoichiometry (1:1.2 molar ratio of amine:acid precursor) and inert atmosphere (N₂/Ar) during synthesis .

Methodological Considerations

  • Experimental Design : Use response surface methodology (RSM) for optimizing reaction conditions (temperature, solvent ratio) to maximize yield .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural modifications with activity trends .
  • Reproducibility : Adhere to QbD principles by documenting critical quality attributes (CQAs) like particle size and polymorphism during formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.